molecular formula C52H74N4O17 B054328 [(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate CAS No. 122752-21-0

[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate

Número de catálogo: B054328
Número CAS: 122752-21-0
Peso molecular: 1027.2 g/mol
Clave InChI: ZYDMLFOHENLMIN-RKRPCCGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mycalolide-B is a novel marine natural product isolated from the marine sponge of the genus Mycale. It is a macrolide antibiotic with a tris-oxazole structure and a molecular formula of C52H74N4O17. Mycalolide-B is known for its potent cytotoxic activity and its ability to selectively inhibit actin-myosin interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mycalolide-B can be synthesized through a series of complex organic reactions. One of the key steps involves the cross olefin metathesis reaction between a tris-oxazole fragment and a side-chain fragment . The synthetic route typically includes the preparation of the C7–C35 fragment, which is then coupled with other fragments to form the complete molecule .

Industrial Production Methods: Industrial production of Mycalolide-B is challenging due to its complex structure and low natural abundance. Currently, it is primarily obtained through extraction from marine sponges, followed by purification processes .

Análisis De Reacciones Químicas

Types of Reactions: Mycalolide-B undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Actividad Biológica

The compound [(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate is a complex organic molecule with potential biological activities that warrant detailed exploration. This article discusses its biological activity based on available research findings and data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by multiple functional groups and stereocenters that contribute to its biological properties. The IUPAC name reflects its intricate stereochemistry and functionalization:

ComponentDescription
Molecular FormulaC₃₉H₅₃N₄O₁₇
Molecular Weight797.83 g/mol
StereochemistryMultiple chiral centers affecting its interaction with biological systems

Anticancer Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activities. The presence of methoxy and acetyloxy groups may enhance the compound's interaction with cellular targets involved in cancer proliferation. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Case Study : A study on related compounds demonstrated a dose-dependent inhibition of tumor growth in xenograft models of breast cancer .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties due to the presence of nitrogen-containing heterocycles which are often associated with antimicrobial activity:

  • Mechanism : Nitrogen heterocycles can interfere with bacterial DNA replication or protein synthesis.
  • Research Findings : A comparative analysis revealed that derivatives of this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound may function as an inhibitor of specific enzymes involved in metabolic pathways:

  • Target Enzymes : Enzymes such as cyclooxygenase (COX) have been implicated in inflammation and cancer progression.
  • Inhibition Studies : Preliminary studies suggest that compounds with similar moieties can inhibit COX enzymes effectively .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionInhibits COX enzymes

Comparative Analysis of Similar Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer15
Compound BAntimicrobial25
Compound CEnzyme Inhibition30

Propiedades

IUPAC Name

[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H74N4O17/c1-30(19-20-42(73-52(62)45(66-11)28-63-8)34(5)48(71-35(6)58)31(2)21-22-56(7)29-57)43(65-10)24-44-33(4)41(64-9)17-14-18-46-53-38(26-68-46)50-55-39(27-70-50)51-54-37(25-69-51)49(67-12)32(3)40(60)16-13-15-36(59)23-47(61)72-44/h13-14,16,18,21-22,25-27,29-34,36,41-45,48-49,59H,15,17,19-20,23-24,28H2,1-12H3/b16-13+,18-14-,22-21+/t30-,31+,32-,33+,34-,36-,41-,42+,43-,44-,45+,48+,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDMLFOHENLMIN-RKRPCCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)[C@H]([C@H](C(=O)/C=C/C[C@@H](CC(=O)O[C@H]1C[C@@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)[C@@H](COC)OC)OC)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H74N4O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1027.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122752-21-0
Record name Mycalolide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122752210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate
Reactant of Route 2
Reactant of Route 2
[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate
Reactant of Route 3
[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate
Reactant of Route 4
Reactant of Route 4
[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate
Reactant of Route 5
Reactant of Route 5
[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate
Reactant of Route 6
Reactant of Route 6
[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate
Customer
Q & A

Q1: What is the primary target of Mycalolide-B within cells?

A1: Mycalolide-B directly targets actin, a crucial protein responsible for maintaining cell shape and facilitating various cellular processes. [, , , , , , , ]

Q2: How does Mycalolide-B interact with actin?

A2: Mycalolide-B binds to the barbed end of actin filaments, preventing the addition of new actin monomers and ultimately leading to filament depolymerization. [, , , , , , ]

Q3: Does Mycalolide-B sever existing actin filaments?

A3: Yes, in addition to inhibiting polymerization, Mycalolide-B exhibits actin-severing activity, although this effect may be weaker compared to other actin-depolymerizing agents like cytochalasin D. [, , ]

Q4: What are the downstream consequences of Mycalolide-B-mediated actin depolymerization?

A4: Mycalolide-B treatment can disrupt various cellular processes dependent on the actin cytoskeleton. This includes:

  • Inhibition of cell motility and invasion: Mycalolide-B effectively reduces cell migration and invasion of the extracellular matrix by disrupting the formation of actin-based protrusions like lamellipodia and invadopodia. [, , , , , ]
  • Disruption of intracellular transport: Mycalolide-B has been shown to abolish retrograde axonal transport, a process crucial for transporting cellular components within neurons, by dissociating the dynactin complex, which relies on actin for its function. []
  • Alterations in cell morphology and adhesion: Treatment with Mycalolide-B can lead to cell rounding and detachment due to the disruption of actin filaments essential for maintaining cell shape and adhesion to the extracellular matrix. [, , , ]
  • Changes in intracellular signaling: By disrupting the actin cytoskeleton, Mycalolide-B can indirectly affect intracellular signaling pathways that rely on actin organization for proper localization and function. [, , , ]

Q5: Are the effects of Mycalolide-B on actin reversible?

A5: Studies suggest that Mycalolide-B's depolymerizing effect on actin is irreversible, unlike some other actin inhibitors. []

Q6: What is the molecular formula and weight of Mycalolide-B?

A7: The molecular formula of Mycalolide-B is C40H70N2O10, and its molecular weight is 739.0 g/mol. [, ]

Q7: Is there spectroscopic data available for Mycalolide-B?

A8: Yes, spectroscopic data, including NMR and MS analysis, has been used to characterize Mycalolide-B. [] Specific details about these data points would be found within the primary research articles.

Q8: How does modifying the structure of Mycalolide-B affect its activity?

A8: Research into synthetic Mycalolide-B analogs has revealed key structural elements crucial for its activity. For example:

  • The side chain of Mycalolide-B plays a crucial role in its interaction with actin. [, , , ] Modifications to this region can significantly impact its ability to inhibit actin polymerization and sever filaments.
  • Truncated derivatives of Mycalolide-B, specifically targeting the actin-binding tail region, have demonstrated potent inhibition of cancer cell motility and invasion. [, ] This highlights the potential for developing smaller, synthetically tractable analogs with improved pharmacological properties.
  • Hybridization of Mycalolide-B with other actin-binding compounds, such as aplyronine A, has been explored to modulate its activity and cytotoxicity. []

Q9: What cell-based models have been used to study Mycalolide-B?

A9: Various cell lines have been utilized to investigate the effects of Mycalolide-B, including:

  • Cancer cell lines: HER2-positive breast and ovarian cancer cell lines (SKBR3, SKOV3, HCC1954) [, , ], human lung cancer cells (A549) [], human leukemia cells (HL-60), human epithelial carcinoma cells (HeLa S3) [], and human pancreatic cancer cells [].
  • Other cell types: Rat platelets [], Vero cells (for studying canine distemper virus replication) [], rat cremaster arterioles [, ], primary human monocytes and THP-1 cells (for studying immune responses) [, ], and INT 407 cells (for studying Campylobacter jejuni invasion) [].

Q10: What in vivo models have been used to study Mycalolide-B?

A10: Research has employed several in vivo models to investigate Mycalolide-B, including:

  • Rodent models of hypertension: Studies in rat cremaster arterioles have examined the compound's effects on inward remodeling associated with hypertension. [, ]
  • Tumor xenograft models: Mycalolide-B's anti-tumor activity and ability to suppress metastasis have been investigated in xenograft models of HER2-positive cancers. []

Q11: Have there been any clinical trials involving Mycalolide-B?

A11: To date, there are no published reports of clinical trials involving Mycalolide-B.

Q12: What is known about the toxicity of Mycalolide-B?

A12: While Mycalolide-B displays potent biological activity, it also exhibits cytotoxicity.

  • The cytotoxic effects of Mycalolide-B can vary depending on the cell type and concentration used. [, , , ]
  • Studies suggest that Mycalolide-B induces caspase-dependent apoptosis in certain cancer cell lines. []

Q13: What are the potential therapeutic applications of Mycalolide-B?

A13: The potent effects of Mycalolide-B on actin dynamics and its demonstrated activity in preclinical models highlight its potential therapeutic applications:

  • Cancer therapy: Mycalolide-B's ability to inhibit cancer cell invasion and metastasis suggests it could be developed as an anti-metastatic agent. [, , , ]
  • Inflammatory diseases: Given the role of actin in immune cell function, Mycalolide-B could be investigated for its potential to modulate inflammatory responses. [, ]
  • Cardiovascular diseases: Mycalolide-B's effects on vascular remodeling in animal models warrant further exploration for potential applications in treating cardiovascular diseases. [, , ]

Q14: What are the challenges associated with developing Mycalolide-B as a therapeutic agent?

A14: Several challenges need to be addressed before Mycalolide-B can be translated into a clinically viable drug:

  • Cytotoxicity: The compound's inherent cytotoxicity needs to be carefully managed through targeted drug delivery approaches or the development of less toxic analogs. [, ]
  • Stability and formulation: Strategies to improve the stability, solubility, and bioavailability of Mycalolide-B are crucial for its successful formulation and delivery. []
  • Drug resistance: As with many anti-cancer agents, the potential for resistance development needs to be explored, and strategies to overcome resistance should be investigated. []

Q15: What are the future directions for research on Mycalolide-B?

A15: Future research efforts should focus on:

  • Optimizing Mycalolide-B analogs: Developing analogs with improved potency, selectivity, and reduced toxicity is essential for therapeutic development. [, , ]
  • Investigating drug delivery systems: Targeted drug delivery strategies, such as antibody-drug conjugates, could help deliver Mycalolide-B specifically to cancer cells, minimizing off-target effects. []
  • Exploring combination therapies: Combining Mycalolide-B with existing anti-cancer or anti-inflammatory agents could enhance its efficacy and potentially overcome drug resistance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.